molecular formula C17H20N4O4S B2380284 N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 915189-05-8

N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2380284
CAS No.: 915189-05-8
M. Wt: 376.43
InChI Key: UMCGOYFJBDOYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a morpholinomethyl group at position 5 and a thioacetamide linker connected to a 3-acetylphenyl moiety. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups, enhancing pharmacological activity by forming hydrogen bonds with biological targets . The morpholinomethyl group may improve solubility and bioavailability, while the 3-acetylphenyl group contributes to lipophilicity and target affinity.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-12(22)13-3-2-4-14(9-13)18-15(23)11-26-17-20-19-16(25-17)10-21-5-7-24-8-6-21/h2-4,9H,5-8,10-11H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCGOYFJBDOYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-acetylphenyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide. This intermediate is then cyclized with chloroacetic acid to yield the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields carboxylic acids, while substitution of the morpholinomethyl group can yield a variety of substituted derivatives .

Scientific Research Applications

N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholinomethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the oxadiazole/thiadiazole rings and aromatic moieties. Key examples from literature include:

Compound Name Substituents on Oxadiazole/Thiadiazole Aromatic/Other Groups Melting Point (°C) Yield (%) Reference
Target Compound 5-(Morpholinomethyl) 3-Acetylphenyl Not Reported N/A This Work
Compound 154 () 5-(4-Chlorophenyl) 4-(p-Tolyl)pyrimidin-2-yl Not Reported N/A
Compound 3 () 5-((4-Nitrophenyl)amino) 4-Chlorophenyl Not Reported N/A
4b () 5-(4-Oxophthalazin-1-yl) 4-Sulfamoylphenyl >300 N/A
5e () 5-((4-Chlorobenzyl)thio) 5-Isopropyl-2-methylphenoxy 132–134 74

Key Observations :

  • Morpholinomethyl vs. Halogen/Aromatic Substituents: The morpholine group in the target compound may enhance solubility compared to hydrophobic substituents like 4-chlorophenyl (Compound 154) or 4-chlorobenzyl (5e) .
Anticancer Activity
  • Compound 154 (): Exhibited potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 μM) with 25-fold selectivity over HEK noncancerous cells. Halogen substituents and electron-donating groups (EDGs) were critical for activity .
  • Compounds 3 and 8 (): Induced apoptosis in C6 glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). π-π interactions and hydrogen bonding with Akt’s active site were key .

Target Compound Implications: The morpholinomethyl group may modulate kinase inhibition (e.g., Akt) through hydrogen bonding, similar to nitro or sulfamoyl groups in analogs. Its acetylphenyl group could enhance membrane permeability compared to pyrimidinyl (Compound 154) or benzothiazolyl (Compound 8) moieties.

Other Activities
  • LOX Inhibition (): Analogs like 8a (N-(2,4-dimethylphenyl)-substituted) demonstrated structure-dependent lipoxygenase (LOX) inhibition, suggesting the target compound’s substituents could influence anti-inflammatory activity .

Structure-Activity Relationship (SAR)

  • Electron-Donating Groups (EDGs) : EDGs (e.g., morpholine, methoxy) improve solubility and target binding, as seen in Compound 154’s 4-chlorophenyl vs. morpholine comparison .
  • Hydrophobic Substituents : Halogens (e.g., 4-chlorophenyl in Compound 3) enhance cytotoxicity but may reduce solubility .
  • Hybrid Scaffolds: Phthalazinone-oxadiazole hybrids (e.g., 4b) show enhanced thermal stability and kinase affinity, suggesting the target compound’s morpholine-phthalazinone analogs warrant exploration .

Biological Activity

N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Acetylphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Morpholinomethyl group : May enhance solubility and biological activity due to its ability to form hydrogen bonds.
  • Oxadiazolyl-thio linkage : This moiety is associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Several oxadiazole derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat. The presence of electron-donating groups on the phenyl ring significantly enhances their activity .
CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can lead to increased cytotoxicity, with the presence of methyl groups at specific positions being particularly beneficial .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings suggest that the compound could be a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

Case Studies

  • Cytotoxicity in Cancer Models : A study involving various oxadiazole derivatives showed that compounds similar to this compound exhibited significant apoptosis in cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways .
  • Antimicrobial Efficacy : In a comparative analysis, this compound was tested against standard antibiotics. It demonstrated superior efficacy against resistant strains of bacteria, indicating its potential as a lead compound in antibiotic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.